Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its diverse applications in medicinal chemistry and material science . The presence of the oxirane ring and the thiophene moiety makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a suitable epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .
Scientific Research Applications
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylthiophene: A thiophene derivative with similar structural features but lacking the oxirane ring.
Methyl 3-(5-methylthiophen-2-yl)propanoate: A compound with a similar thiophene moiety but different functional groups.
Uniqueness
Methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the thiophene moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H14O3S/c1-7-5-6-8(15-7)10(2)11(3,14-10)9(12)13-4/h5-6H,1-4H3 |
InChI Key |
KYRMNCDKAOXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2(C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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